Cas no 81-67-4 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-)

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- structure
81-67-4 structure
Nome del prodotto:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
Numero CAS:81-67-4
MF:C18H17NO3
MW:295.332484960556
CID:728384
PubChem ID:442340

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
    • 1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN
    • Pukateine
    • PUKATEINE(RG)
    • PUKATEINE(RG)(PLEASE CALL)
    • Pukatein
    • Z9Y5O2QUPA
    • 81-67-4
    • (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
    • CHEBI:8634
    • (-)-Pukateine
    • AKOS040763278
    • UNII-Z9Y5O2QUPA
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-,(7ar)-
    • DTXSID00331801
    • SCHEMBL674930
    • 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-12-ol, 6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
    • Pukateine, (-)-
    • Pukateine [MI]
    • (R)-11-hydroxy-1,2-methylenedioxyaporphine
    • C09613
    • Inchi: InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
    • Chiave InChI: IKMXUUHNYQWZBC-GFCCVEGCSA-N
    • Sorrisi: CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3

Proprietà calcolate

  • Massa esatta: 295.12100
  • Massa monoisotopica: 295.121
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 0
  • Complessità: 444
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.9A^2
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.352
  • Punto di fusione: 208-212°
  • Punto di ebollizione: 486.2 °C at 760 mmHg
  • Punto di infiammabilità: 247.8 °C
  • Indice di rifrazione: 1.675
  • PSA: 41.93000
  • LogP: 2.81090
  • Rotazione specifica: D25 -240° (c = 0.097 in alcohol)

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN6229-1 mL * 10 mM (in DMSO)
Pukateine
81-67-4 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN6229-5mg
Pukateine
81-67-4
5mg
¥ 3710 2024-07-19
A2B Chem LLC
AH49897-5mg
1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN
81-67-4
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN6229-5 mg
Pukateine
81-67-4 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN6229-1 ml * 10 mm
Pukateine
81-67-4
1 ml * 10 mm
¥ 3810 2024-07-19

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Letteratura correlata

  • 1. Index of subjects, 1972
  • 2. Obituary notices: George Barger, 1878–1939; Edward Richards Bolton, 1879–1939; John Thomas Dunn, 1859–1939; William Setten Gilles, 1876–1938; Francis Wood Hardy, 1892–1939; William Edward Kay, 1855–1938; Arthur William Knapp, 1881–1939; Cyril Alec Lawrence, 1912–1938; Alfred Courtenay Luck, 1866–1938; Stevenson John Charles George Macadam, 1865–1939; Kendall Morgan Madigan, 1909–1938; Emile Mond, 1865–1938; Charles Edward Munroe, 1849–1938; Hubert Naylor Bardsley Richardson, 1865–1938; Harcourt Henry Benjamin Shepherd, 1854–1939; Thomas Stevenson, 1864–1938; Alfred Edwin Howard Tutton, 1864–1938; Dennis Tyrrell, 1866–1938
    C. R. Harington,Bernard Dyer,H. Charles L. Bloxam,F. F. Renwick,G. W. Kendall,F. O. Ashmore,J. R. Johnson,J. W. Cook,C. H. Desch,George Z. Dupain,Emile Bucher,Charles S. Gibson,R. V. Wheeler,J. R. E. Richardson,A. Lauder,W. A. N. Tyrrell J. Chem. Soc. 1939 715
  • 3. CXXVII.—The alkaloids of the Pukatea
  • 4. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloids
    T. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
  • 5. Index pages

Raccomanda articoli

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd